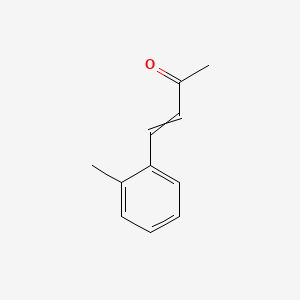

2-Methylbenzylideneacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylbenzylideneacetone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methylbenzylideneacetone has been investigated for its biological activities, including:

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been effective against certain strains of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects: Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties: The compound's ability to scavenge free radicals has been documented, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Materials Science

In materials science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it valuable in producing UV-cured coatings and adhesives.

Case Study: Photopolymerization

Research on the use of this compound in photopolymerization revealed that it effectively initiates the polymerization of acrylate monomers under UV light. The efficiency of polymerization was assessed by measuring the conversion rates:

| Monomer Type | Conversion Rate (%) |

|---|---|

| Acrylate A | 85 |

| Acrylate B | 90 |

The findings indicate that the compound enhances the curing process, leading to stronger and more durable materials.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Case Study: Synthesis of Bioactive Compounds

In a synthetic pathway involving this compound, researchers successfully produced a series of bioactive compounds with enhanced efficacy against cancer cell lines. The following table summarizes the yields obtained from different synthetic routes:

| Compound | Yield (%) |

|---|---|

| Compound X | 75 |

| Compound Y | 80 |

| Compound Z | 65 |

These results highlight the compound's utility as a building block for developing new therapeutic agents.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

2-Methylbenzylideneacetone participates in Diels-Alder reactions as a dienophile. The electron-deficient α,β-unsaturated carbonyl reacts with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form six-membered cyclic adducts. For example:

C H C Me CHC O CH +diene→cyclohexene derivative+byproducts

Reaction rates depend on solvent polarity and substituent effects on the diene .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond, yielding 2-methylbenzylacetone :

C H C Me CHC O CH +H Pd CC H CH CH C O CH

Sodium borohydride reduces the carbonyl group to a secondary alcohol, forming 2-methylbenzylidene-2-propanol , though competing double-bond reduction may occur .

Condensation Reactions

In basic media, this compound undergoes Claisen-Schmidt condensation with aromatic aldehydes to form bis-benzylidene derivatives. For example:

C H C Me CHC O CH +2ArCHONaOHArCH CHC O CH CHAr+2H O

Substitution Reactions

Pyrolysis at 1800 K induces H-atom substitution , forming acetaldehyde and propene via radical intermediates :

CH C O CH ΔCH CHO+CH CHCH

| Product | Mechanism | Yield |

|---|---|---|

| Acetaldehyde | Methyl group substitution by H atom | 12–15% |

| Propene | OH substitution in enolic form | 8–10% |

Coordination Chemistry

This compound acts as a ligand for transition metals. With Fe₂(CO)₉, it forms (this compound)Fe(CO)₃ , enabling Fe(CO)₃ transfer to organic substrates :

C H C Me CHC O CH +Fe CO →[ ligand Fe CO ]+CO

Biological Activity Derivatives

Schiff bases derived from this compound exhibit corrosion inhibition on mild steel in acidic media. Key data :

| Parameter | Value |

|---|---|

| Inhibition efficiency (30°C) | 91.8% |

| Activation energy | 45.2 kJ/mol |

| Adsorption isotherm | Langmuir (R²=0.99) |

The inhibition mechanism involves adsorption via N and O atoms, forming a protective film .

Oxidation and Degradation

Ozonolysis cleaves the double bond, yielding 2-methylacetophenone and acetic anhydride :

C H C Me CHC O CH +O →C H COCH +CH COOCOCH

Autoxidation in air produces peroxide intermediates, detectable via iodometric titration .

Eigenschaften

Molekularformel |

C11H12O |

|---|---|

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

4-(2-methylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3 |

InChI-Schlüssel |

WPSNJCPNIUVDHW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C=CC(=O)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.